5-Chloro-1-methyl-1H-pyrazol-3-amine

説明

Structural Identification and Nomenclature

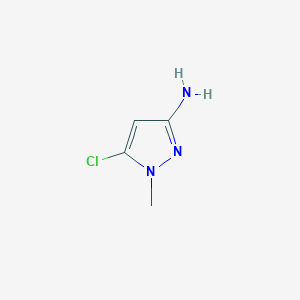

This compound exhibits a distinctive molecular architecture characterized by a pyrazole core with specific functional group placements that define its chemical identity. The compound possesses the molecular formula C4H6ClN3, corresponding to a molecular weight of 131.56 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designation for this compound is this compound, which precisely describes the positioning of each substituent on the pyrazole ring system. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NC1=NN(C)C(Cl)=C1, providing a linear description of the molecular connectivity.

The compound's three-dimensional structure reveals a planar five-membered ring system, consistent with the aromatic character of pyrazole derivatives. The chlorine atom occupies the 5-position of the pyrazole ring, while the methyl group is attached to the nitrogen atom at position 1, and the amino group is located at position 3. This specific arrangement of substituents creates unique electronic and steric environments that influence the compound's reactivity and physical properties. The InChI Key for this compound is SEVSLCCFKWIBBN-UHFFFAOYSA-N, serving as a unique identifier in chemical databases.

Table 1: Fundamental Properties of this compound

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Knorr's foundational contributions included the discovery of the first known 5-pyrazolone through the condensation of acetoacetic ester with phenylhydrazine, establishing fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. The systematic exploration of pyrazole derivatives gained further momentum through the work of Buchner, who achieved the first synthesis of pyrazole itself in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole.

The historical progression of pyrazole chemistry reveals a systematic expansion from simple unsubstituted systems to increasingly complex derivatives bearing multiple functional groups. Hans von Pechmann's classical method, developed in 1898, demonstrated the synthesis of pyrazole from acetylene and diazomethane, providing alternative synthetic approaches to these heterocyclic systems. These early methodological developments established the foundational principles for preparing substituted pyrazoles, including chlorinated and amino-substituted variants like this compound.

The recognition of pyrazole derivatives as important pharmacophores emerged gradually throughout the twentieth century, with researchers identifying numerous biological activities associated with various substitution patterns. The discovery of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first isolation of a natural pyrazole compound, highlighting the biological significance of this heterocyclic family. This finding prompted extensive investigations into synthetic pyrazole derivatives, leading to the development of numerous compounds with applications spanning from agricultural chemicals to pharmaceutical agents.

Positional Isomerism in Pyrazole Derivatives

The phenomenon of positional isomerism in pyrazole derivatives represents a fundamental aspect of heterocyclic chemistry, wherein identical molecular formulas yield distinct compounds through different arrangements of substituents on the ring system. This compound serves as an exemplary case study for understanding these isomeric relationships, as several related compounds share the same molecular formula but differ in substitution patterns.

A comprehensive analysis of the positional isomers reveals the existence of multiple distinct compounds derived from the basic chloro-methyl-amino-pyrazole framework. The compound 4-Chloro-1-methyl-1H-pyrazol-5-amine, bearing the Chemical Abstracts Service number 105675-84-1, represents a positional isomer where the chlorine and amino groups occupy different ring positions. This isomer maintains the same molecular formula C4H6ClN3 and molecular weight of 131.56 grams per mole, yet exhibits distinct chemical properties due to the altered electronic environment created by the repositioned substituents.

Another significant isomer in this family is 3-Chloro-1-methyl-1H-pyrazol-5-amine, catalogued under Chemical Abstracts Service number 167408-80-2. This compound represents yet another permutation of the substitution pattern, demonstrating the remarkable structural diversity achievable within a single molecular formula. The existence of these isomers illustrates the importance of precise nomenclature and structural identification in heterocyclic chemistry, as subtle changes in substitution patterns can lead to dramatically different chemical and biological properties.

Table 2: Positional Isomers of Chloro-methyl-amino-pyrazole

| Compound Name | Chemical Abstracts Service Number | Chlorine Position | Amino Position | PubChem CID |

|---|---|---|---|---|

| This compound | 1191453-81-2 | 5 | 3 | Not specified |

| 4-Chloro-1-methyl-1H-pyrazol-5-amine | 105675-84-1 | 4 | 5 | 13782642 |

| 3-Chloro-1-methyl-1H-pyrazol-5-amine | 167408-80-2 | 3 | 5 | Not specified |

The electronic effects arising from different substitution patterns in these isomers create distinct reactivity profiles and physical properties. The electron-withdrawing nature of the chlorine substituent influences the basicity of the amino group and the overall electronic distribution within the pyrazole ring. These variations in electronic structure translate into differences in chemical reactivity, with each isomer potentially exhibiting unique synthetic utility and biological activity profiles.

特性

IUPAC Name |

5-chloro-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVSLCCFKWIBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611928 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191453-81-2 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategies for 5-Amino and 5-Halo Pyrazoles

The synthesis of 5-substituted pyrazol-3-amines generally involves:

- Condensation of β-ketonitriles with hydrazines to form 5-aminopyrazoles.

- Halogenation at the 5-position through electrophilic substitution or via halogenated intermediates.

- Functional group transformations such as amination or reduction to install the amino group.

These strategies provide a conceptual framework for preparing 5-chloro derivatives.

Summary Table of Preparation Methods

Research Findings and Recommendations

The patented synthesis route for 5-bromo-1-methyl-1H-pyrazol-3-amine represents a significant advancement in safety, scalability, and cost-effectiveness, suggesting a promising platform for analog synthesis including 5-chloro derivatives.

Direct synthesis of 5-chloro-1-methyl-1H-pyrazol-3-amine remains underreported, indicating a potential research gap for developing efficient chlorination methods or halogen exchange protocols.

Electrochemical methods, while less common, offer alternative green chemistry approaches but require further optimization for yield and applicability to methyl-substituted pyrazoles.

化学反応の分析

Nucleophilic Substitution at Chlorine Position

The chlorine atom at position 5 undergoes substitution reactions with nucleophiles due to its activation by the electron-deficient pyrazole ring.

Key Insight : The chlorine’s reactivity is enhanced by the electron-withdrawing pyrazole ring, facilitating cross-coupling and substitution reactions.

Reactions Involving the Amine Group

The primary amine at position 3 participates in typical amine reactions, including acylation, alkylation, and diazotization.

Mechanistic Note : The amine’s nucleophilicity is moderated by resonance with the pyrazole ring, influencing reaction rates .

Ring Modifications and Cyclization

The pyrazole ring itself can undergo electrophilic substitution or serve as a scaffold for fused heterocycles.

Structural Impact : Electron-donating substituents (e.g., methyl) stabilize the ring during electrophilic attacks .

Oxidation and Reduction Reactions

The amine and chlorine groups enable redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Oxidation (Amine) | H₂O₂, FeSO₄ | 3-Nitroso-5-chloro-1-methyl-1H-pyrazole | Sensitive to overoxidation | |

| Reduction (Chlorine) | H₂, Pd/C, ethanol | 1-Methyl-1H-pyrazol-3-amine | Requires high-pressure conditions |

Caution : Overoxidation of the amine can lead to nitro derivatives, complicating product isolation.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

5-Chloro-1-methyl-1H-pyrazol-3-amine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds incorporating the pyrazole moiety exhibit inhibitory effects on MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. This inhibition can lead to the abrogation of cancer cell division, making it a candidate for further development in cancer therapeutics .

1.2 Kinase Inhibition Studies

In a detailed study, the synthesis and evaluation of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine revealed significant inhibitory activity on p70S6Kβ kinase. This suggests that 5-chloro derivatives may serve as scaffolds for developing selective kinase inhibitors, which could be beneficial in treating various cancers .

Agricultural Applications

2.1 Herbicide Development

The pyrazole structure is prevalent in many agrochemicals, particularly herbicides. Research has indicated that modifications to the pyrazole ring can enhance herbicidal activity against specific weed species. The incorporation of halogen substituents like chlorine is known to improve the efficacy and selectivity of these compounds .

2.2 Pesticide Formulations

this compound has also been explored as a potential component in pesticide formulations. Its ability to interact with biological targets makes it suitable for developing novel pesticides aimed at combating resistant pest populations .

Material Science

3.1 Synthesis of Functional Materials

The compound's unique chemical properties allow it to be used in synthesizing functional materials, such as polymers and coatings with specific thermal and mechanical properties. Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for advanced applications in electronics and aerospace .

3.2 Coordination Chemistry

this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit interesting catalytic properties and are being studied for applications in organic synthesis and materials development .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the inhibitory effects of 5-chloro derivatives on MPS1 kinase. The results showed effective inhibition leading to reduced proliferation of cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Herbicide Efficacy

Field trials demonstrated that formulations containing 5-chloro derivatives exhibited enhanced efficacy against resistant weed species compared to traditional herbicides, suggesting a viable path for agricultural application .

作用機序

The mechanism of action of 5-Chloro-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chlorine atom and the pyrazole ring enhances its binding affinity and specificity .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-3-amine Derivatives

Key Observations

Halogen Substitution: The chloro (Cl) and bromo (Br) analogs exhibit higher molecular weights compared to the non-halogenated 1,5-dimethyl variant. Bromine's larger atomic radius may increase steric hindrance and reactivity in cross-coupling reactions .

Methyl vs. Bulky Substituents :

- The 1,5-dimethyl derivative lacks halogen atoms, reducing toxicity but limiting electrophilic reactivity. Its lower molecular weight (125.17 g/mol) may favor pharmacokinetic properties in drug design .

- Compounds with bulkier groups (e.g., thiophene in CAS 1341439-91-5) show significantly higher molecular weights (>200 g/mol) and boiling points (>400°C), suggesting reduced volatility and enhanced thermal stability .

Structural Complexity and Applications :

- Derivatives with heterocyclic appendages (e.g., thiophene, pyrimidine) are often explored in kinase inhibitors or agrochemicals due to their ability to engage in π-π stacking or hydrogen bonding .

- The 4-chloro-1-ethyl-methyl analog (CAS 1004452-01-0) demonstrates how branched substituents can create steric environments favorable for selective enzyme inhibition .

Synthetic Considerations: Synthesis of these compounds typically involves nucleophilic substitution or Pd-catalyzed cross-coupling.

Research Findings and Trends

- Pharmaceutical Relevance : Pyrazole-3-amine derivatives are frequently used in kinase inhibitor development. For instance, 3-(3-chlorophenyl)-1H-pyrazol-5-amine (MK14) was synthesized as part of a kinase-targeted drug discovery program .

- Agrochemical Potential: Thiophene-containing analogs (e.g., CAS 1341439-91-5) are investigated for pest control due to their stability and ability to disrupt insect nervous systems .

- Trend Toward Complexity : Recent patents highlight a shift toward multi-heterocyclic pyrazole derivatives (e.g., pyrrolo-triazolylmethyl groups in CAS 1006333-16-9) to improve target specificity .

生物活性

5-Chloro-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C4H6ClN3. The synthesis of this compound typically involves the chlorination of 1-methyl-1H-pyrazol-3-amine under controlled conditions. Various synthetic routes have been developed to optimize yield and purity, including the use of chlorinating agents and hydrazine derivatives.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated its effectiveness, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent in therapeutic applications.

Antifungal Properties

In addition to antibacterial effects, this compound also displays antifungal activity. Studies have reported that this compound can effectively inhibit the growth of various fungal strains, making it a candidate for agricultural fungicides. Its mechanism involves disrupting fungal cell integrity and inducing oxidative stress within fungal cells .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within microbial cells. The compound can form hydrogen bonds and other interactions that alter the function of these targets, leading to antimicrobial effects. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways critical for fungal survival .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in comparison to standard antibiotics. The results indicated that this compound had lower MIC values than several common antibiotics against certain strains, highlighting its potential as an alternative treatment option .

Case Study 2: Agricultural Applications

Another investigation focused on the use of this compound as a fungicide in agricultural settings. Field trials demonstrated that it significantly reduced fungal infections in crops when applied at optimal concentrations, outperforming traditional fungicides in some instances.

Summary of Biological Activities

| Activity Type | Target Organisms | Mechanism | MIC Values |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Inhibition of cell wall synthesis | < 0.01 mg/mL |

| Antifungal | Various fungal strains | Disruption of cell integrity and oxidative stress | EC50 = 0.64 mg/L against Valsa mali |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1-methyl-1H-pyrazol-3-amine?

- Methodology : Synthesis typically involves multi-step reactions, starting with chlorination of pyrazole precursors or nucleophilic substitutions. For example:

Chlorination : Reacting 1-methyl-1H-pyrazol-3-amine with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.

Multi-component reactions : Using substituted hydrazines and carbonyl compounds to form the pyrazole core, followed by methyl group introduction via alkylation .

- Key Parameters : Reaction temperatures (80–120°C), solvents (ethanol, DMF), and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization .

Q. How is the compound characterized using spectroscopic techniques?

- Analytical Workflow :

- NMR : H and C NMR identify substituent positions (e.g., methyl at N1, chloro at C5). Aromatic protons appear as distinct singlets or doublets in δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 161.6 for [M+H]⁺) confirm molecular weight. Fragmentation patterns validate the pyrazole backbone .

- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-Cl (550–650 cm⁻¹) bonds are diagnostic .

Q. What are the primary applications in medicinal chemistry?

- Biological Targets : The compound acts as a precursor for kinase inhibitors and antimicrobial agents. Its chloro and methyl groups enhance binding to hydrophobic enzyme pockets .

- Case Study : Derivatives of this compound show activity against Staphylococcus aureus (MIC = 8 µg/mL) via disruption of cell wall synthesis .

Q. What physicochemical properties are critical for experimental design?

- Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 161.6 g/mol | |

| Solubility | 2.1 mg/mL in DMSO | |

| LogP | 1.8 |

- Stability : Degrades under UV light (t₁/₂ = 48 hrs), requiring storage in amber vials .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

- Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve chlorination efficiency by 30% compared to ethanol .

- Catalysis : Pd/C (5 mol%) reduces side-product formation during alkylation steps .

- Continuous Flow Systems : Enhance scalability and reduce reaction time (from 12 hrs to 2 hrs) .

Q. How to resolve contradictions in NMR data interpretation?

- Case Example : Discrepancies in H NMR signals (e.g., unexpected doublets) may arise from:

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering proton environments .

- Impurities : Residual solvents (e.g., DMSO-d₆) can obscure peaks. Use deuterated chloroform for clearer spectra .

- Validation : 2D NMR (COSY, HSQC) clarifies connectivity, while spiking with authentic samples confirms assignments .

Q. What computational methods predict biological interactions and binding affinities?

- Approaches :

- Docking Studies : AutoDock Vina models interactions with kinase targets (e.g., EGFR), showing a binding energy of -9.2 kcal/mol .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- Limitations : Force fields (e.g., AMBER) may underestimate halogen bonding; DFT calculations refine charge distributions .

Q. How to assess environmental impact and degradation pathways?

- Methodology :

Photodegradation : Expose to simulated sunlight (λ = 254 nm) and monitor via LC-MS. Major degradants include 1-methyl-1H-pyrazol-3-amine (m/z 97.1) .

Microbial Degradation : Use Pseudomonas putida cultures to study aerobic breakdown. TOC reduction of 60% in 14 days indicates moderate biodegradability .

- Analytical Tools : HPLC-UV quantifies parent compound depletion, while QSAR models predict ecotoxicity (LC50 = 12 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。